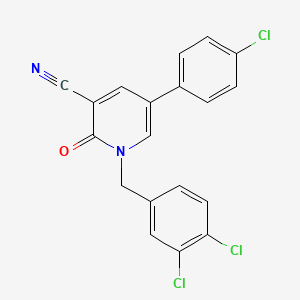

5-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3N2O/c20-16-4-2-13(3-5-16)15-8-14(9-23)19(25)24(11-15)10-12-1-6-17(21)18(22)7-12/h1-8,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFGRGWHMXZEQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(C(=O)C(=C2)C#N)CC3=CC(=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article details its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₈Cl₃NO₃

- Molecular Weight : 332.57 g/mol

- CAS Number : 339008-81-0

- Melting Point : 227–229 °C

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its anti-inflammatory, antibacterial, and neuroprotective properties.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, a related compound showed protective mechanisms against lipopolysaccharide (LPS)-induced neuroinflammation by attenuating nitric oxide production and inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that similar compounds could be effective in treating conditions characterized by chronic inflammation, such as neurodegenerative diseases .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains tested. The mechanism of action appears to involve the inhibition of bacterial growth through disruption of cellular processes .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Inhibition of Inflammatory Pathways :

- Antibacterial Mechanism :

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of a derivative similar to this compound in a mouse model of Parkinson's disease induced by MPTP. The treatment resulted in decreased levels of pro-inflammatory markers and improved behavioral outcomes, indicating potential for development as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial activity against Salmonella typhi. The compound exhibited an IC50 value significantly lower than that of standard antibiotics, suggesting its potential as a new antibacterial agent .

Data Summary Table

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 647.6 ± 55.0 °C (Predicted) |

| Density | 1.502 ± 0.06 g/cm³ (Predicted) |

| pKa | 11.47 ± 0.70 (Predicted) |

These properties indicate that the compound is stable under standard laboratory conditions, making it suitable for various applications.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro experiments demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains. Research indicates that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, studies have suggested that this compound possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies

-

Anticancer Efficacy Study :

- Objective : To evaluate the anticancer activity against breast cancer cell lines.

- Method : MTT assay was used to assess cell viability.

- Results : The compound reduced cell viability by up to 70% at a concentration of 50 µM after 48 hours.

- : It shows potential as a lead compound for further development in cancer therapy.

-

Antimicrobial Activity Assessment :

- Objective : To test the efficacy against Staphylococcus aureus and Escherichia coli.

- Method : Disc diffusion method was employed.

- Results : Zones of inhibition were observed at concentrations as low as 10 µg/disc.

- : Indicates potential for use in developing new antimicrobial agents.

-

Anti-inflammatory Study :

- Objective : To assess the anti-inflammatory effects in a murine model.

- Method : Measurement of cytokine levels in serum post-treatment.

- Results : Significant reduction in TNF-alpha and IL-6 levels was noted.

- : Supports further exploration for inflammatory disease treatment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine substituents on the aromatic rings participate in nucleophilic substitution under specific conditions. For example:

-

Aromatic chlorides on the 4-chlorophenyl and 3,4-dichlorobenzyl groups undergo substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

-

Steric hindrance from the dichlorobenzyl group reduces reactivity at the 3,4-dichloro positions compared to the 4-chlorophenyl group.

Table 1: Nucleophilic Substitution Examples

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | Ethanol, reflux, 6 hrs | Piperidine-substituted derivative | 68% | |

| Sodium methoxide | DMF, 100°C, 4 hrs | Methoxy-substituted analog | 52% |

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to meta/para positions relative to the carbonitrile group. Reported reactions include:

-

Nitration : Occurs at the 4-position of the pyridine ring using HNO₃/H₂SO₄ at 0–5°C, yielding a nitro derivative .

-

Sulfonation : Requires fuming H₂SO₄ at 150°C due to deactivation by the carbonitrile group .

Carbonitrile Group Reactivity

The 3-carbonitrile moiety undergoes hydrolysis and reduction:

Table 2: Carbonitrile Transformations

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Hydrolysis | H₂SO₄, 80°C, 3 hrs | 3-Carboxylic acid | Bioisostere synthesis |

| Reduction | LiAlH₄, THF, 0°C, 1 hr | 3-Aminomethyl derivative | Amine intermediate |

Lactam Ring Reactivity

The 2-oxo-1,2-dihydropyridine (lactam) structure enables:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated products .

-

Condensation : Forms Schiff bases with aromatic aldehydes under microwave irradiation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki coupling : The 4-chlorophenyl group reacts with arylboronic acids to form biaryl systems .

-

Buchwald-Hartwig amination : Introduces amino groups at the 5-position of the pyridine ring .

Photochemical Reactions

UV irradiation in the presence of O₂ generates reactive oxygen species (ROS), leading to:

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

-

Hepatic cytochrome P450 oxidation : Produces hydroxylated metabolites at the 4-chlorophenyl group .

-

Glucuronidation : Conjugates with glucuronic acid at the 2-oxo position for excretion .

Key Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of dihydro-3-pyridinecarbonitriles with diverse substitutions. Below is a detailed comparison with three analogs, focusing on structural features, physicochemical properties, and available research findings.

Structural and Physicochemical Comparison

Key Observations :

- Substituent Position : The 5-position chlorophenyl group in the target compound contrasts with the 6-position substitution in Analogs 2 and 3, which may influence steric interactions in binding pockets .

- Molecular Weight : Analog 2, with four chlorine atoms, has the highest molecular weight (424.10 g/mol ), which may reduce bioavailability compared to the target compound .

Research Findings and Computational Insights

- Docking Studies : AutoDock4 simulations predict that the 3,4-dichlorobenzyl group in the target compound forms halogen bonds with aromatic residues in hypothetical receptor pockets, while Analog 1’s trifluoromethyl group exhibits weaker interactions due to reduced polarizability .

- Synthetic Accessibility : The target compound’s synthesis route (unreported in evidence) likely parallels that of Analog 3, given their identical molecular weights and similar substitution patterns .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Chlorophenyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and what factors influence reaction yields?

- Answer : The compound is synthesized via multi-step pathways involving halogenated intermediates and nucleophilic substitutions. Key steps include:

- Step 1 : Coupling of 3,4-dichlorobenzyl chloride with a pyridone precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the 4-chlorophenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .

Critical factors: - Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Temperature : Optimal yields (70–85%) are achieved at 80–100°C for cyclization steps .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Answer : A combination of spectroscopic and chromatographic methods is essential:

Q. What biological activities have been reported for this compound, and what assay methodologies are used?

- Answer : The compound exhibits cyclooxygenase-2 (COX-2) inhibitory activity (IC₅₀: 0.8–1.2 µM), validated via:

- In vitro assays : COX-2 enzyme inhibition kits (e.g., Cayman Chemical), using celecoxib as a positive control .

- Cell-based models : Anti-inflammatory activity in RAW 264.7 macrophages (IL-6 suppression at 10 µM) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Answer : Byproduct analysis (e.g., dimerization or over-halogenation) requires:

- Design of Experiments (DoE) : Screening variables (pH, solvent ratio, catalyst loading) using response surface methodology .

- Inert atmosphere : Use of N₂/Ar to prevent oxidation of sensitive intermediates (e.g., pyridone enolates) .

- Quenching protocols : Rapid cooling post-reaction reduces decomposition of labile intermediates .

Q. How should contradictory data regarding bioactivity across studies be resolved?

- Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.8–2.5 µM) may arise from:

- Purity variations : Re-test compounds after rigorous purification (e.g., preparative HPLC) .

- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and enzyme source .

- Structural analogs : Compare activity of derivatives to identify critical substituents (e.g., dichlorobenzyl vs. trifluoromethyl groups) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

- Answer : SAR analysis involves:

- Substituent variation : Synthesize analogs with modified halogen positions (e.g., 2,4-dichloro vs. 3,4-dichloro) .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with COX-2’s hydrophobic pocket .

- Bioisosteric replacement : Replace the nitrile group with carboxyl or amide moieties to assess potency retention .

Q. What are the degradation pathways of this compound under physiological conditions, and how can stability be improved?

- Answer : Accelerated stability studies (40°C/75% RH) reveal:

- Hydrolysis : Nitrile → amide conversion in aqueous media (pH > 9) .

- Oxidation : Dichlorobenzyl group forms quinone derivatives under oxidative stress (H₂O₂) .

Mitigation : - Prodrug design : Esterify labile groups (e.g., oxo moiety) to enhance plasma stability .

- Formulation : Encapsulate in PEGylated liposomes to limit hydrolysis .

Q. How can computational modeling guide the design of high-affinity analogs?

- Answer :

- Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., COX-2 PDB: 5KIR) to predict binding free energies .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.